molecular formula C22H17F2N5OS B066598 4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

Cat. No.: B066598
M. Wt: 437.5 g/mol
InChI Key: OPAHEYNNJWPQPX-UHFFFAOYSA-N
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Description

Revuconazole, also known as ravuconazole, is a potent triazole antifungal agent. It was initially developed by Eisai and later licensed to Bristol-Myers Squibb for worldwide development, excluding Japan. the development was discontinued in 2007. Revuconazole has shown a similar spectrum of activity to voriconazole, with an increased half-life . It is particularly effective against a broad range of fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. .

Preparation Methods

The synthesis of revuconazole involves several steps, starting with the preparation of arylpropanone from lactate. The process includes the conversion of methyl ester to morpholine amide, protection of the alcohol to generate tetrahydropyranyl ether, and formation of Grignard reagent from the corresponding bromide. The Grignard reagent is then reacted with amide to produce aryl ketone. Corey-Chaykovsky epoxidation and subsequent epoxide opening are performed in a single-step process, followed by the removal of the tetrahydropyranyl protecting group to generate an intermediate diol. This diol is then converted to trisubstituted epoxide via selective mesylation of the secondary alcohol .

Chemical Reactions Analysis

Revuconazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions are typically the corresponding alcohols and degradation products .

Scientific Research Applications

Mechanism of Action

Revuconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting this enzyme, revuconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell membrane dysfunction and fungal cell death .

Comparison with Similar Compounds

Revuconazole is similar to other triazole antifungals such as voriconazole, posaconazole, and isavuconazole. These compounds share a broad spectrum of antifungal activity and a similar mechanism of action. revuconazole has a longer half-life and a larger volume of distribution compared to voriconazole and posaconazole . This makes it a promising candidate for the treatment of invasive fungal infections, particularly in cases where prolonged drug exposure is beneficial.

Similar compounds include:

  • Voriconazole
  • Posaconazole
  • Isavuconazole
  • Albaconazole

Revuconazole’s unique properties, such as its extended half-life and broad-spectrum activity, make it a valuable addition to the arsenal of antifungal agents .

Properties

IUPAC Name

4-[2-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHEYNNJWPQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870154
Record name 4-{2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-butan-2-ol (44 g) and (1R)-10-camphorsulfonic acid (20 g) were suspended in methanol (ca. 300 ml), the slurry was stirred intensively, warmed up to ca. 70° C. and a small addition of acetic acid was added to obtain a clear solution. After cooling of the solution to rt and then to 0° C., the mixture was seeded with enantiomerically pure salt and stirred for another 2 hrs. The crystalline solid was collected by filtration, washed with cooled methanol and dried under reduced pressure. The crystals were partitioned between methylenechloride (300 ml) and saturated aqueous sodium bicarbonate solution (200 ml). The organic layer was washed twice with water (50 ml), dried with magnesium sulphate, filtrated and evaporated under reduced pressure to give the title compound (16.9 g, 38% yield, 95% ee). The analytical data were identical with published (U.S. Pat. No. 5,648,372 or Chem. Pharm. Bull. 1998, 46, 623).
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
38%

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